Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate
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Overview
Description
Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . This compound is characterized by the presence of an imidazo[2,1-C][1,2,4]triazole ring, which is a fused heterocyclic system containing nitrogen atoms. The phenyl group attached to the imidazole ring enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable imidazole derivative in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in 1,4-dioxane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Metronidazole: A bactericidal agent used to treat infections.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
The uniqueness of this compound lies in its specific structural features and the presence of the phenyl group, which enhances its stability and reactivity.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C16H20N4O2S/c1-3-13(14(21)22-4-2)23-16-18-17-15-19(10-11-20(15)16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
MPQCEOIGTYPANA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
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